1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, has a molecular formula of C19H21BrN4O3 and a molecular weight of 433.3 . It is an intermediate in the preparation of pyrazolopyrimidinones as cGMP phosphodiesterase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The canonical SMILES representation is CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C .Physical And Chemical Properties Analysis
This compound has a melting point of 157-159°C . It is slightly soluble in DMSO and very slightly soluble in methanol when heated . It appears as an off-white to light beige solid .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of the mentioned compound, through various synthetic pathways, exhibit significant antimicrobial and antifungal properties. Kumar and Joshi (2009) synthesized novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety showing promising antimicrobial, antifungal, and anthelmintic activities (Kumar & Joshi, 2009). Another study by the same authors in 2010 expanded on this work, further exploring the synthesis of 1H-1,4-diazepine derivatives with similar biological activities (Kumar & Joshi, 2010). These studies highlight the potential of pyrazolopyrimidinone derivatives as bases for developing new antimicrobial and antifungal agents.
Anticancer Agents
The potential for derivatives of the mentioned compound to act as anticancer agents has also been explored. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant anticancer activity against various cancer cell lines, including some that exhibited higher activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). This research suggests that modifications to the pyrazolopyrimidinone structure could lead to effective new anticancer treatments.
Cyclin-dependent Kinases (CDKs) Inhibitory Activities
Another avenue of research has focused on the inhibitory activities of pyrazolopyrimidin-7-one derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy. Geffken et al. (2011) designed and synthesized two series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, evaluating them for their antibacterial activities and CDKs inhibitory activities. This study indicates the therapeutic potential of these derivatives in treating bacterial infections and as CDK inhibitors for cancer treatment (Geffken et al., 2011).
properties
IUPAC Name |
5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIASSJCOLPSEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.